molecular formula C11H13NO3 B11784253 2-(2,5-Dicyclopropyloxazol-4-yl)aceticacid

2-(2,5-Dicyclopropyloxazol-4-yl)aceticacid

Cat. No.: B11784253
M. Wt: 207.23 g/mol
InChI Key: CCXARCPFBMMYIO-UHFFFAOYSA-N
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Description

2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid is a chemical compound with the molecular formula C11H13O3N1 It is characterized by the presence of a dicyclopropyl group attached to an oxazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dicyclopropyl ketone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the oxazole ring.

Industrial Production Methods

Industrial production of 2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dicyclopropyl groups and oxazole ring contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2,5-dicyclopropyl-1,3-oxazol-4-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c13-9(14)5-8-10(6-1-2-6)15-11(12-8)7-3-4-7/h6-7H,1-5H2,(H,13,14)

InChI Key

CCXARCPFBMMYIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=C(O2)C3CC3)CC(=O)O

Origin of Product

United States

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